

Synthesis of 1-(Fmoc-amino)cyclopropanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-(Fmoc-amino)cyclopropanecarboxylic acid

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Introduction

1-(Fmoc-amino)cyclopropanecarboxylic acid, also known as Fmoc-Acpc-OH, is a crucial building block in the field of peptide synthesis and medicinal chemistry. Its rigid cyclopropane scaffold introduces conformational constraints into peptide backbones, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved oral bioavailability of peptide-based therapeutics. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. This technical guide provides a comprehensive overview of the synthesis of Fmoc-Acpc-OH, including a detailed experimental protocol, quantitative data, and a logical workflow diagram.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(Fmoc-amino)cyclopropanecarboxylic acid** is presented in the table below.

Property	Value
Synonyms	Fmoc-Acpc-OH, Fmoc-Acc-OH
CAS Number	126705-22-4
Molecular Formula	C ₁₉ H ₁₇ NO ₄
Molecular Weight	323.34 g/mol
Appearance	White crystalline powder[1]
Melting Point	219 - 227 °C[1]
Purity	Typically >98%
Storage Temperature	2-8°C[1]

Synthesis Pathway and Mechanism

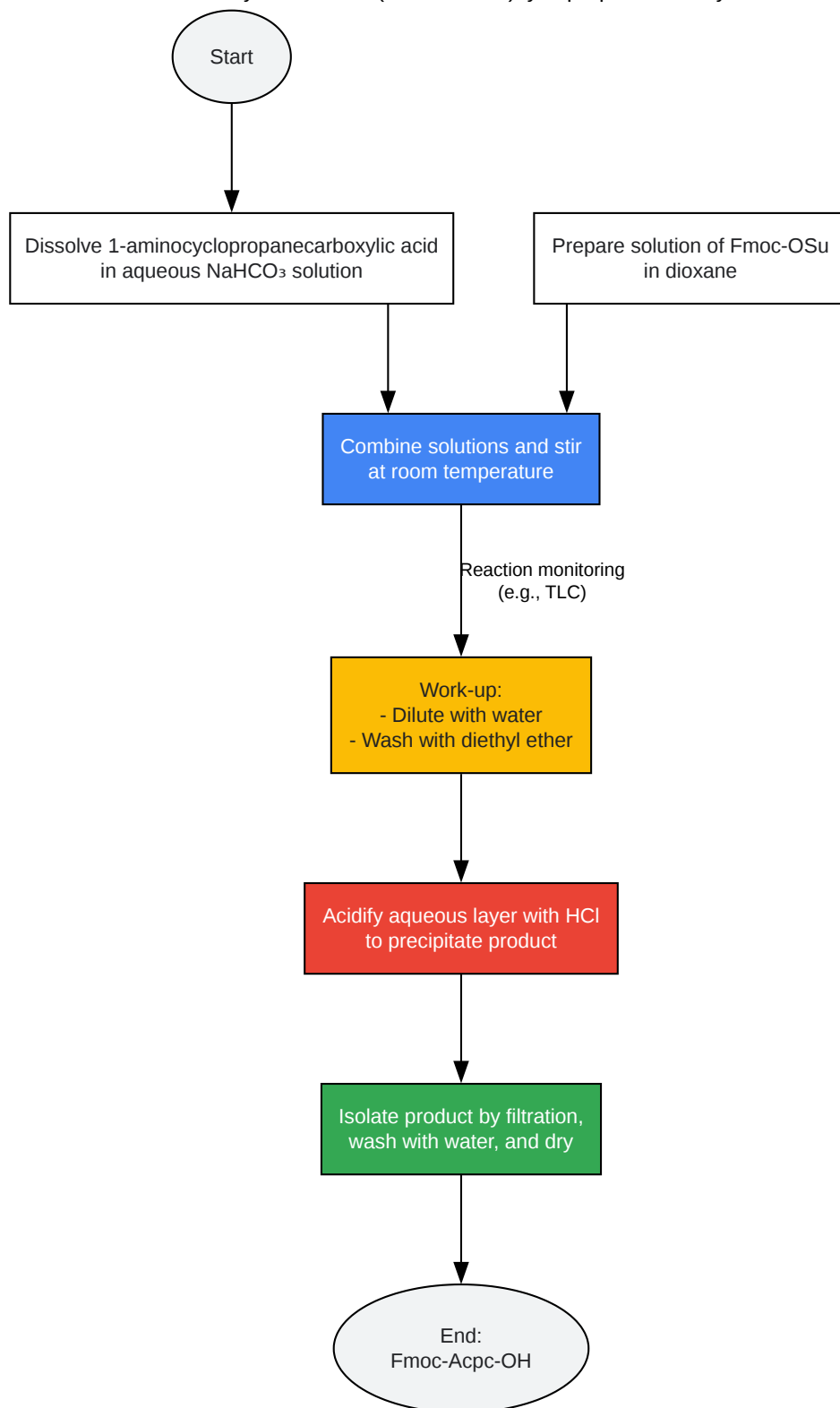
The synthesis of **1-(Fmoc-amino)cyclopropanecarboxylic acid** is achieved through the N-protection of the free amino acid, 1-aminocyclopropanecarboxylic acid. The most common and efficient method employs N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting group source under mild basic conditions.

The reaction mechanism involves the nucleophilic attack of the amino group of 1-aminocyclopropanecarboxylic acid on the electrophilic carbonyl carbon of Fmoc-OSu. The succinimide moiety is an excellent leaving group, facilitating the formation of a stable carbamate linkage. The reaction is typically carried out in a biphasic solvent system, such as dioxane and aqueous sodium bicarbonate, to ensure the solubility of both the amino acid and the Fmoc-OSu reagent, as well as to maintain a basic pH to deprotonate the amino group and neutralize the N-hydroxysuccinimide byproduct.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **1-(Fmoc-amino)cyclopropanecarboxylic acid**.

Workflow for the Synthesis of 1-(Fmoc-amino)cyclopropanecarboxylic acid

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Caption: A flowchart detailing the synthesis of **1-(Fmoc-amino)cyclopropanecarboxylic acid**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **1-(Fmoc-amino)cyclopropanecarboxylic acid**. This procedure is adapted from standard methods for the Fmoc protection of amino acids.

Materials and Reagents:

Reagent	Molar Mass (g/mol)
1-Aminocyclopropanecarboxylic acid	101.10
Fmoc-OSu	337.32
Sodium Bicarbonate (NaHCO ₃)	84.01
Dioxane	-
Diethyl Ether	-
Hydrochloric Acid (1 M)	-
Deionized Water	-

Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask, dissolve 1-aminocyclopropanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.2 eq). Stir the mixture at room temperature until the amino acid is fully dissolved.
- **Addition of Fmoc-OSu:** In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
- **Reaction:** Slowly add the Fmoc-OSu solution to the stirred amino acid solution. Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and other organic impurities.

- **Product Precipitation:** Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A white precipitate of **1-(Fmoc-amino)cyclopropanecarboxylic acid** will form.
- **Isolation and Drying:** Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

Quantitative Data:

While a specific peer-reviewed synthesis of **1-(Fmoc-amino)cyclopropanecarboxylic acid** with detailed yield and purity is not readily available, the general procedure described above for similar amino acids typically results in the following quantitative outcomes:

Parameter	Typical Value
Yield	85-95%
Purity (by HPLC)	>98%
Reaction Time	4-6 hours
Reaction Temperature	Room Temperature

Conclusion

The synthesis of **1-(Fmoc-amino)cyclopropanecarboxylic acid** is a straightforward and high-yielding process that utilizes standard organic chemistry techniques. The resulting product is a valuable tool for peptide chemists and drug developers seeking to introduce conformational rigidity and enhance the pharmacological properties of peptide-based molecules. The protocol provided in this guide is robust and can be readily implemented in a standard laboratory setting.

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References

- 1. data.epo.org [data.epo.org]
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